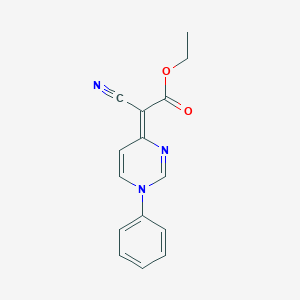
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-(1-phenyl-4-pyrimidinylidene)acetic acid ethyl ester is a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives exhibit solid-state fluorescence with emission maxima in the range of λ 619–641 nm. In solution, the emission maxima range from λ 392 to 486 nm, depending on the solvent (Chunikhin & Ershov, 2021).
Crystal Structure Analysis
- The title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, features a six-membered 1,3-dithiane ring in a twist-boat conformation and molecules stack in layers in the crystal (Boukhedena et al., 2018).
Novel Syntheses
- Efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, have been reported (Dawadi & Lugtenburg, 2011).
New Routes to Heterocycles
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been synthesized and its reactivity towards various electrophilic reagents explored (Elnagdi et al., 1988).
Cyclization Reactions
- The cyclization reaction of 3-methyleneoxindoles with ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate resulted in functionalized compounds depending on substrate structures (Lu et al., 2016).
Antiinflammatory Activity
- Novel pyrimidine derivatives, including those synthesized from ethyl [(4-methyl-6-phenylpyrimidin-2-yl)oxy]acetate, have been evaluated for their antiinflammatory activities (Al-Ashmawy et al., 1997).
Heterocycle Synthesis
- One-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives from ethyl 2-(3-cyanoallylidene)- or 2-[3-(ethoxycarbonyl)allylidene]-1,2-dihydropyridin-1-ylacetates has been described (Kakehi et al., 1995).
Lossen Rearrangement
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).
Antibacterial Activity
- Synthesis and antibacterial activity of compounds like oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines, involving cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester, have been studied (Arutyunyan et al., 2013).
Tautomeric States and Crystal Structure
- The tautomeric states and crystal structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate have been explored (Tulyasheva et al., 2005).
Eigenschaften
Produktname |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28g/mol |
IUPAC-Name |
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13(10-16)14-8-9-18(11-17-14)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3/b14-13- |
InChI-Schlüssel |
XUZZXSRZRBGXHG-YPKPFQOOSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\1/C=CN(C=N1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)
![Ethyl 5-ethyl-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B421197.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)

![Ethyl 3-{[(dimethylamino)methylene]amino}-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421202.png)

![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)

![3-acetyl-8-methyl-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421214.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421215.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)

![2-Cyclohexyl-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B421220.png)
![N-[3-(azepan-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421222.png)